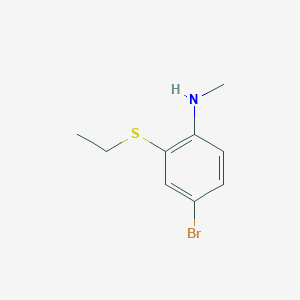
Benzenamine, 4-bromo-2-(ethylthio)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-bromo-2-(ethylthio)-N-methyl-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position, an ethylthio group at the second position, and a methyl group attached to the nitrogen atom of the benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce the bromine atom at the fourth position. This is followed by the introduction of the ethylthio group at the second position through a nucleophilic substitution reaction. Finally, the methylation of the nitrogen atom is achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- involves its interaction with specific molecular targets. The bromine and ethylthio groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Benzenamine, 4-bromo-2-ethyl-
- Benzenamine, 4-bromo-2-chloro-
- Benzenamine, 4-bromo-2-methyl-
Comparison: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties compared to other similar compounds For instance, the ethylthio group can enhance the compound’s lipophilicity and influence its reactivity in substitution reactions
Properties
CAS No. |
827026-20-0 |
|---|---|
Molecular Formula |
C9H12BrNS |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
4-bromo-2-ethylsulfanyl-N-methylaniline |
InChI |
InChI=1S/C9H12BrNS/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
BZBFHRIPXDUXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


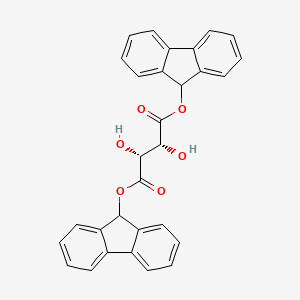
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)
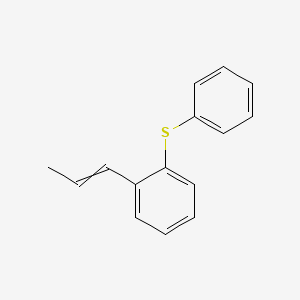
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

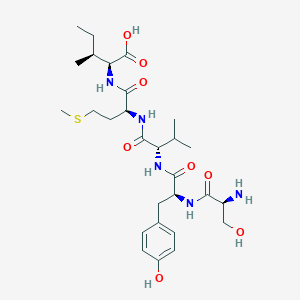
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
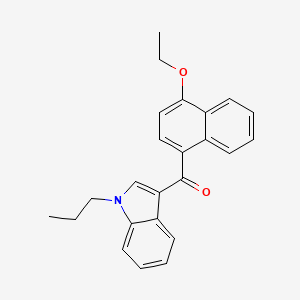
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
